Catalytic Hydrogen Yield in Methane Cracking
In methane cracking over bimodal porous silica (BPS) supported catalysts, the catalyst derived from a nickel carbonate (NC) precursor exhibited significantly higher activity and stability compared to those prepared from nickel acetate (NA) or nickel nitrate (NN). The H₂ yield for the Ni(NC)/BPS catalyst was quantitatively superior, being 2.90 times higher than that of the Ni(NA)/BPS catalyst and 1.40 times higher than that of the Ni(NN)/BPS catalyst under identical reaction conditions [1]. This performance enhancement is attributed to higher nickel dispersion and a weaker, more favorable interaction with the silica support achieved with the carbonate precursor [1].
| Evidence Dimension | Catalytic H₂ Yield |
|---|---|
| Target Compound Data | Baseline H₂ yield |
| Comparator Or Baseline | Ni(NA)/BPS and Ni(NN)/BPS |
| Quantified Difference | 2.90× higher than Ni(NA)/BPS; 1.40× higher than Ni(NN)/BPS |
| Conditions | Methane cracking over Ni/Bimodal Porous Silica catalyst at moderate temperature |
Why This Matters
The significantly higher hydrogen yield directly translates to improved process efficiency and lower feedstock consumption, making nickel carbonate the economically and technically preferable precursor for industrial hydrogen generation via methane cracking.
- [1] Wantana, K. et al. Hydrogen and carbon allotrope production through methane cracking over Ni/bimodal porous silica catalyst: Effect of nickel precursor. International Journal of Hydrogen Energy, 2018, 43(48), 21798-21809. View Source
